5beta-Dihydronorethisterone
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Overview
Description
5beta-Dihydronorethisterone is a synthetic steroid and a major active metabolite of norethisterone (norethindrone). Norethisterone is a progestin with additional weak androgenic and estrogenic activity. This compound is formed from norethisterone by the action of the enzyme 5beta-reductase in the liver and other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Dihydronorethisterone typically involves the reduction of norethisterone. The reduction is carried out using 5beta-reductase, an enzyme that converts the 3-oxo-4-ene structure of norethisterone into the 5beta-reduced product .
Industrial Production Methods
Industrial production of this compound involves biotechnological methods where engineered strains of microorganisms, such as Mycobacterium neoaurum, are used. These microorganisms are engineered to express 5beta-reductase and other necessary cofactors to efficiently convert precursors like phytosterols into this compound .
Chemical Reactions Analysis
Types of Reactions
5beta-Dihydronorethisterone undergoes various chemical reactions, including:
Reduction: Conversion to 3alpha,5beta-tetrahydronorethisterone using aldo-keto reductase family 1 member C4.
Oxidation: Potential oxidation reactions to form different metabolites.
Substitution: Possible substitution reactions at various positions on the steroid nucleus.
Common Reagents and Conditions
Reduction: Aldo-keto reductase family 1 member C4 is commonly used for the reduction of this compound.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Reduction: 3alpha,5beta-tetrahydronorethisterone.
Oxidation: Various oxidized metabolites depending on the specific conditions and reagents used.
Scientific Research Applications
5beta-Dihydronorethisterone has several scientific research applications:
Mechanism of Action
5beta-Dihydronorethisterone exerts its effects by interacting with various steroid hormone receptors. It has been found to possess both progestogenic and antiprogestogenic activity, showing a profile similar to that of selective progesterone receptor modulators . The compound has a reduced affinity for the progesterone receptor compared to norethisterone but shows higher affinity for the androgen receptor . It also acts as a weak irreversible aromatase inhibitor .
Comparison with Similar Compounds
Similar Compounds
5alpha-Dihydronorethisterone: Another major active metabolite of norethisterone with similar but distinct biological activities.
Norethisterone: The parent compound with progestogenic, androgenic, and estrogenic activities.
Ethisterone: A related compound with similar metabolic pathways.
Uniqueness
5beta-Dihydronorethisterone is unique in its specific reduction pathway and its distinct profile of receptor affinities and activities. Unlike 5alpha-Dihydronorethisterone, which has marked androgenic activity, this compound has significantly diminished androgenic activity and some antiandrogenic activity .
Properties
CAS No. |
28044-91-9 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1 |
InChI Key |
OMGILQMNIZWNOK-UIUSIFNCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@H]4[C@@H]3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 |
Origin of Product |
United States |
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